molecular formula C14H13NO2 B5878406 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one

4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one

Cat. No. B5878406
M. Wt: 227.26 g/mol
InChI Key: BVTIGHQAQCJFGF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one, also known as indole-3-butyrylacetone, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one is not fully understood. However, research has shown that the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce the expression of genes involved in apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell proliferation, and reduce the expression of certain genes involved in inflammation. Additionally, the compound has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one in lab experiments is its high potency and specificity towards cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are numerous future directions for research on 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one. One potential direction is to optimize the synthesis method to produce higher yields of the compound with improved solubility in water. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy. Other potential future directions include exploring the compound's potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one involves the reaction of 4-(1-acetyl-1H-indol-3-yl)-3-buten-2-oneyric acid with acetic anhydride in the presence of a catalyst. This method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

4-(1-acetyl-1H-indol-3-yl)-3-buten-2-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications is in the field of cancer research. Research has shown that the compound has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(E)-4-(1-acetylindol-3-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)7-8-12-9-15(11(2)17)14-6-4-3-5-13(12)14/h3-9H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTIGHQAQCJFGF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CN(C2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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